7-Bromocinnolin-3-ol
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Overview
Description
7-Bromocinnolin-3-ol is a brominated derivative of cinnolin-3-ol, characterized by the presence of a bromine atom at the 7th position of the cinnoline ring. This compound has the molecular formula C8H5BrN2O and a molecular weight of 225.04 g/mol . It is a member of the cinnoline family, which are heterocyclic aromatic compounds known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromocinnolin-3-ol typically involves the bromination of cinnolin-3-ol. One common method is the reaction of cinnolin-3-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under reflux conditions to ensure complete bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of brominating agents like N-bromosuccinimide (NBS) in the presence of a catalyst. This method allows for better control over the reaction conditions and yields a higher purity product .
Chemical Reactions Analysis
Types of Reactions: 7-Bromocinnolin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cinnoline ring structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield various substituted cinnoline derivatives.
- Oxidation reactions produce ketones or aldehydes.
- Reduction reactions result in dehalogenated or modified cinnoline compounds .
Scientific Research Applications
7-Bromocinnolin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Bromocinnolin-3-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparison with Similar Compounds
7-Bromoquinolin-3-ol: Similar structure but with a quinoline ring instead of a cinnoline ring.
7-Bromoquinolin-4-ol: Another brominated quinoline derivative with the hydroxyl group at the 4th position.
3-Bromo-7-Nitroindazole: A brominated indazole derivative with a nitro group .
Uniqueness: 7-Bromocinnolin-3-ol is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups on the cinnoline ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
7-bromo-2H-cinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-2-1-5-3-8(12)11-10-7(5)4-6/h1-4H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAENGVXYKKISRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NNC(=O)C=C21)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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